5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a complex heterocyclic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound exhibits potential biological activities and serves as a valuable intermediate in organic synthesis. The molecular formula of this compound is , with a molecular weight of approximately 296.38 g/mol .
The synthesis of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate typically involves several key steps:
Reagents such as tert-butyl isocyanide or ethyl acetoacetate may be utilized during the synthesis process to achieve the desired substitution pattern on the pyrazole ring . Reaction conditions typically include controlled temperatures and solvents such as ethanol or methanol to enhance yields and purity.
The molecular structure of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate features a fused bicyclic system comprising a pyrazole and pyridine ring. The presence of tert-butyl and ethyl groups contributes to its steric bulk and solubility characteristics.
Key structural data includes:
5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate can participate in several chemical reactions:
The specific reagents and conditions for these reactions must be optimized to achieve high yields and selectivity. For example:
The mechanism of action for 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor by binding to specific active sites on target proteins, thereby modulating their activity.
Research indicates that compounds within this class can inhibit various kinases associated with disease pathways, suggesting potential therapeutic applications in cancer treatment and other conditions related to aberrant kinase activity .
The physical properties of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate include:
Chemical properties encompass its stability under various conditions and reactivity patterns:
5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate has several notable applications:
The efficient construction of the pyrazolo[4,3-c]pyridine core requires carefully designed multi-step sequences. A robust approach begins with tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, which undergoes cyclocondensation with methylhydrazine in ethanol at ambient temperature. This reaction proceeds over 12 hours to yield tert-butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate as a crystalline precipitate [5]. Crystallographic analysis confirms that the dihydropiperidine ring adopts a half-chair conformation, with classical N–H···O and N–H···N intermolecular hydrogen bonds forming double chains along the a-axis in the crystal lattice [6]. Subsequent esterification introduces the ethyl carboxylate group at the C3 position, typically employing ethyl chloroformate or diethyl carbonate under basic conditions. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the ring nitrogen during these transformations, providing both steric protection and crystallinity to intermediates [5] [10].
Regioselective modification of the pyrazolo[4,3-c]pyridine scaffold presents significant synthetic challenges due to the presence of multiple potentially reactive sites. The C2 methyl group exhibits distinct reactivity, allowing for functionalization through radical bromination or deprotonation/alkylation sequences. Meanwhile, the C6 and C7 positions of the partially saturated ring can be functionalized through enolate chemistry or selective reduction strategies [7]. Advanced derivatives include 5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate (C₂₇H₃₆N₄O₆, MW: 512.61), demonstrating the incorporation of complex nitrogenous substituents at C2 [2]. The development of chiral analogs such as (6R)-6-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate (CAS: 2171134-54-4) further exemplifies the stereochemical control achievable in C6 functionalization [10].
Table 1: Representative Derivatives of the Pyrazolo[4,3-c]pyridine Core
Compound Modification Site | CAS Number | Molecular Formula | Molecular Weight | Structural Features |
---|---|---|---|---|
C2 Piperidinyl Derivative | Not specified | C₂₇H₃₆N₄O₆ | 512.61 | Benzyloxycarbonyl-protected piperidine |
C6 Chiral Methyl Derivative | 2171134-54-4 | C₁₅H₂₃N₃O₄ | 309.37 | (R)-configuration at C6 |
7-Methyl Derivative | 1816271-94-9 | C₁₅H₂₃N₃O₄ | 309.36 | Methyl at C7 position |
The installation of ester groups requires precise catalytic control to ensure regioselectivity and prevent unwanted side reactions. Transesterification of the diethyl analog to the tert-butyl ethyl variant employs Lewis acid catalysts such as scandium(III) triflate or tin(II) octoate, facilitating the exchange at the C5 position without affecting the C3 ethyl ester [4]. For chiral syntheses, palladium-catalyzed coupling reactions enable asymmetric functionalization, particularly in the synthesis of (6R)-6-methyl derivatives where enantioselectivity exceeds 97% ee under optimized conditions [10]. Protecting group strategies center on the acid-labile Boc group, which demonstrates stability during esterification conditions but requires careful handling during deprotection to prevent ring decomposition. The Boc removal typically employs trifluoroacetic acid in dichloromethane (25-50% v/v) at 0-5°C, followed by neutralization to liberate the secondary amine without compromising the ester functionalities [8] [10].
Table 2: Catalytic Systems for Key Synthetic Transformations
Reaction Type | Catalyst System | Temperature Range | Selectivity Achieved | Key Applications |
---|---|---|---|---|
Transesterification | Sc(OTf)₃ (5 mol%) | 80-90°C | >90% C5 selectivity | tert-butyl ester installation |
Asymmetric Alkylation | Pd/(R)-BINAP (3 mol%) | 50-60°C | 97% ee | Chiral C6 functionalization |
Hydrogenation | Pd/C (10%) | 25°C, 50 psi H₂ | Complete | N-Cbz deprotection |
Reaction yields exhibit significant dependence on solvent polarity and temperature profiles. The initial cyclocondensation achieves maximum yields of 78-82% when conducted in anhydrous ethanol at 25°C for 12 hours, with extended reaction times leading to decomposition products [5] [6]. Esterification steps benefit from aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile, with yields dropping by 15-20% when conducted in tetrahydrofuran or dichloromethane. Temperature optimization studies reveal that the ester interchange reaction proceeds optimally at 80°C, with a 30% decrease in yield observed at 60°C and significant decomposition occurring above 100°C [10]. Crystallization of the final compound requires mixed solvent systems, with ethyl acetate/hexane (1:3 v/v) providing the highest purity (≥98%) and recovery (70-75%) when cooled gradually from 50°C to -10°C over 12 hours. This controlled crystallization prevents oiling out of the product, a common issue due to the compound's waxy solid characteristics [4] [6].
Table 3: Solvent and Temperature Optimization Parameters
Reaction Step | Optimal Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Pyrazole Formation | Ethanol | 25 | 12 | 78-82 |
Esterification | Anhydrous DMF | 0 → 25 | 4 | 85-90 |
Boc Deprotection | DCM/TFA (1:1) | 0-5 | 1 | 95 |
Crystallization | Ethyl acetate/hexane | 50 → -10 | 12 (cooling) | 70-75 |
Scale-up of the synthesis presents multifaceted challenges, particularly in purification and stabilization of intermediates. Industrial batches exceeding 100 g consistently demonstrate yield reductions of 10-15% compared to small-scale laboratory preparations, primarily due to exotherm management difficulties during the cyclocondensation step [7]. The compound's classification as Acute Toxicity Category 3 necessitates specialized handling equipment for industrial production, significantly increasing manufacturing costs [1]. Hazardous material fees for shipping can reach $178 per kilogram for international transport, with cold-chain transportation required for certain derivatives [4]. Supply chain limitations include the requirement for specialized storage (4°C, protection from light) and limited global stock, contributing to premium pricing structures such as $1,250 per gram for enantiopure (6R)-6-methyl derivatives [10]. Process economics are further impacted by the necessity for chromatographic purification of key intermediates, though recent advances suggest crystallization-based purification may reduce production costs by 30-40% for non-chiral variants [7] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1